molecular formula C15H8ClF2N3OS B2841305 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide CAS No. 64405-90-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2841305
CAS No.: 64405-90-9
M. Wt: 351.76
InChI Key: YSFPDARVNXQRSB-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group at the 5-position and a 2,6-difluorobenzamide moiety at the 2-position. The thiadiazole ring, known for its electron-deficient nature and metabolic stability, is a key pharmacophore in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPDARVNXQRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with 4-chlorobenzoic acid, which undergoes esterification with methanol under acidic catalysis (H$$2$$SO$$4$$, reflux, 6 hours) to yield methyl 4-chlorobenzoate. Subsequent hydrazinolysis with hydrazine hydrate (ethanol, 80°C, 4 hours) produces 4-chlorobenzohydrazide. This hydrazide reacts with ammonium thiocyanate in concentrated hydrochloric acid (HCl, 0–5°C, 2 hours) to form the thiosemicarbazide intermediate.

Cyclization to Thiadiazole

Cyclization of the thiosemicarbazide is achieved using phosphorus oxychloride (POCl$$3$$) as a dehydrating agent. Heating the mixture at 100°C for 5 hours yields 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (mp 182–184°C). Alternative cyclizing agents, such as Lawesson’s reagent, have been explored but result in lower yields (≤70%) compared to POCl$$3$$ (85–90%).

Analytical Data for 5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine:

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.54 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.48 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 6.12 (s, 2H, NH$$2$$).
  • IR (KBr): 3340 cm$$^{-1}$$ (N-H stretch), 1620 cm$$^{-1}$$ (C=N).

Preparation of 2,6-Difluorobenzoyl Chloride

The electrophilic partner, 2,6-difluorobenzoyl chloride, is synthesized from 2,6-difluorobenzoic acid via treatment with thionyl chloride (SOCl$$2$$). The acid is refluxed with SOCl$$2$$ (3 equivalents) in anhydrous dichloromethane (DCM) for 3 hours, followed by solvent evaporation to yield the acyl chloride as a colorless liquid (95% yield).

Key Quality Control Parameters:

  • Purity (HPLC): ≥99% (C18 column, acetonitrile/water gradient).
  • Storage: Stable at −20°C under argon for 6 months.

Amidation of Thiadiazol-2-Amine with 2,6-Difluorobenzoyl Chloride

Reaction Optimization

The coupling reaction is performed under Schotten-Baumann conditions. A solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) in dry tetrahydrofuran (THF) is treated with 2,6-difluorobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by quenching with ice-water. The precipitate is filtered and recrystallized from ethanol to afford the title compound as white crystals (mp 198–200°C, 82% yield).

Alternative Coupling Methods:

  • EDC/HOBt-Mediated Coupling: Using 2,6-difluorobenzoic acid (1.1 equiv), EDC (1.3 equiv), and HOBt (1.3 equiv) in acetonitrile yields the product in 75% purity, necessitating additional purification steps.
  • Microwave-Assisted Synthesis: Irradiation at 100°C for 15 minutes improves yield to 88% but requires specialized equipment.

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 10.32 (s, 1H, NH), 7.86–7.82 (m, 2H, Ar-H), 7.64–7.60 (m, 2H, Ar-H), 7.52–7.44 (m, 2H, Ar-H).
  • $$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$): δ 168.2 (C=O), 162.0 (d, $$J = 250$$ Hz, C-F), 154.3 (thiadiazole-C), 133.5–115.2 (aromatic carbons).
  • HRMS (ESI): m/z calcd. for C$${15}$$H$$8$$ClF$$2$$N$$3$$OS [M+H]$$^+$$: 380.0064; found: 380.0068.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Advantages
Acyl Chloride Coupling THF, 0°C → RT, 12h 82 98 High yield, minimal purification
EDC/HOBt-Mediated CH$$_3$$CN, RT, 24h 75 90 Avoids acyl chloride synthesis
Microwave-Assisted 100°C, 15min 88 97 Rapid, energy-efficient

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-acylation is suppressed by maintaining stoichiometric control (1.2 equiv acyl chloride).
  • Solvent Selection: THF outperforms DCM in solubility of the amine intermediate, reducing reaction time.
  • Scale-Up Considerations: Pilot-scale reactions (100 g) show consistent yields (80–82%) using continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three classes: benzoylurea derivatives, thiadiazole-based compounds, and tetrazole-containing analogs. Key comparisons are outlined below:

Benzoylurea Derivatives

  • Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Structure: Replaces the thiadiazole ring with a urea linkage. Activity: A commercial insect growth regulator targeting chitin synthesis in pests . Environmental Impact: Classified as an environmentally hazardous substance (UN3082) due to aquatic toxicity . Key Difference: The urea group in diflubenzuron may confer faster degradation compared to the thiadiazole core in the target compound, which could enhance environmental persistence .
  • Flufenoxuron and Fluazuron: Structure: Feature trifluoromethyl or pyridinyl substituents instead of thiadiazole. Activity: Broad-spectrum insecticides with prolonged residual activity .

Thiadiazole-Based Analogs

  • N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide: Structure: Differs by having a 2,4-dichlorophenyl group instead of 4-chlorophenyl. Physical Properties: Higher molecular weight (429.22 g/mol) and melting point (498 K) compared to the monochloro analog, suggesting enhanced thermal stability . Crystal Structure: Monoclinic packing with hydrogen-bonded dimers (N–H···O and C–H···F interactions), which may influence solubility and bioavailability . Activity: Not explicitly reported, but dichloro substitution often improves pesticidal potency by increasing hydrophobicity and target affinity .
  • N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide (CAS 6179-32-4) :

    • Structure : Chlorine at the phenyl 2-position instead of 4-position.
    • Comparison : Ortho-substitution may sterically hinder binding to enzymes like chitin synthase, reducing efficacy compared to the para-substituted target compound .

Tetrazole-Containing Analogs

  • N′-5-Tetrazolyl-N-aroyl Thioureas/Ureas: Structure: Replace thiadiazole with a tetrazole ring. Activity: Exhibit herbicidal and plant growth-regulating properties (e.g., N′-5-tetrazolyl-N′-p-methoxybenzoylurea showed growth hormone-like activity) .

Structural and Functional Comparison Table

Compound Class Example Compound Core Structure Key Substituents Bioactivity Melting Point (K) Environmental Notes
Target Compound N-[5-(4-Cl-Ph)-1,3,4-thiadiazol-2-yl]-DFB 1,3,4-Thiadiazole 4-Cl-Ph, 2,6-F-Bz Likely insect growth inhibition Not reported Unknown persistence
Benzoylurea Diflubenzuron Urea 4-Cl-Ph, 2,6-F-Bz Chitin synthesis inhibition Not reported Environmentally hazardous
Thiadiazole (Dichloro) N-{N-[5-(2,4-Cl₂-Ph)-thiadiazol-2-yl]-DFB 1,3,4-Thiadiazole 2,4-Cl₂-Ph, 2,6-F-Bz Not reported 498 Likely high persistence
Tetrazole N′-5-Tetrazolyl-N′-p-MeO-Bz urea Tetrazole p-MeO-Ph, 2,6-F-Bz Plant growth regulation Not reported Moderate persistence

Key Research Findings and Implications

  • Thiadiazole vs. Urea Cores : Thiadiazole derivatives generally exhibit higher thermal stability and slower degradation than benzoylureas, making them candidates for long-acting pesticides .
  • Substituent Effects : Para-chloro substitution on the phenyl ring optimizes target binding, while dichloro analogs may enhance potency at the cost of selectivity .
  • Environmental Trade-offs : Thiadiazoles’ stability could increase environmental persistence, necessitating ecotoxicity studies akin to those for diflubenzuron .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.

  • Molecular Formula : C14_{14}H10_{10}ClN3_3S
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 74970-91-5

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

The compound demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50_{50}) values were reported as follows:

Cell LineIC50_{50} (µg/mL)
MCF-710.10
HepG25.36

These results indicate that modifications in the chemical structure can enhance the anticancer activity of thiadiazole derivatives. For instance, substituting certain moieties led to improved potency, with some derivatives achieving IC50_{50} values as low as 2.32 µg/mL .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased markers of apoptotic cell death in treated cultures .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Notably, it has shown activity against Mycobacterium tuberculosis.

In Vitro Antitubercular Activity

Preliminary studies indicate that this compound inhibits the growth of Mycobacterium tuberculosis cell lines. The specific biochemical pathways affected by this compound are under investigation but are likely related to essential metabolic processes in the bacteria .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antiviral activity.

Studies on Plant Viruses

Research has shown that derivatives containing the thiadiazole ring exhibit antiviral properties against Tobacco Mosaic Virus (TMV). In one study, certain derivatives achieved approximately 50% inhibition of TMV replication . This suggests that the compound may have potential applications in agricultural biotechnology as a plant protectant.

Q & A

Advanced Research Question

  • Fluorine : Enhances lipophilicity (logP) and metabolic stability by reducing oxidative degradation. The electron-withdrawing effect of fluorine strengthens hydrogen bonding with biological targets (e.g., enzymes) .
  • Chlorine : Increases electrophilicity and improves binding to hydrophobic pockets in target proteins (e.g., insect chitin synthase in pesticidal activity) .
  • Structure-Activity Relationship (SAR) : Comparative studies on analogs (e.g., 2,4-difluoro vs. 2,6-difluoro substitution) reveal that ortho-fluorine positions optimize steric compatibility with target sites .

How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

Advanced Research Question

  • Crystal Parameters : Monoclinic system (a = 8.160 Å, b = 7.610 Å, c = 27.102 Å, β = 92.42°) with Z = 4. Hydrogen-bonded dimers (N–H⋯N, 2.89 Å) stabilize the lattice, while C–H⋯F (2.95 Å) interactions contribute to packing density .
  • Validation : Compare experimental bond lengths/angles (e.g., C–C = 1.696 Å) with DFT-calculated values to confirm accuracy. Use software like SHELXL for refinement .
  • Applications : Crystallographic data inform molecular docking studies by providing precise geometries for ligand-receptor modeling .

How should researchers address contradictory results in cytotoxicity or pesticidal efficacy assays?

Advanced Research Question

  • Assay Optimization :
    • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to account for threshold effects.
    • Cell Lines/Organisms : Use standardized models (e.g., Spodoptera frugiperda larvae for pesticidal studies) to reduce variability .
  • Impurity Analysis : Employ HPLC-PDA to rule out side products (e.g., unreacted thiadiazole-thiol) that may skew bioactivity .
  • Mechanistic Studies : Compare inhibition kinetics (e.g., chitin synthase vs. mammalian enzymes) to identify selective toxicity .

What strategies can improve the compound’s solubility and bioavailability for therapeutic applications?

Advanced Research Question

  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen-bonding networks .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability across biological membranes .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time and reduce off-target effects .

How do environmental factors (pH, temperature) affect the compound’s stability during storage and application?

Advanced Research Question

  • pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 3–9). Fluorinated benzamides typically show high stability at pH 5–7 but hydrolyze under strongly alkaline conditions .
  • Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., melting point ~498 K) .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as thiadiazole rings are prone to UV-induced cleavage .

What computational methods are recommended for predicting the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide with crystallographic data to model binding to targets (e.g., neuraminidase for antiviral studies) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • QSAR Modeling : Train models on halogen-substituted analogs to predict IC₅₀ values and optimize lead compounds .

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